3,6-Difluoropyrazine-2-carboxamide

Overview

Description

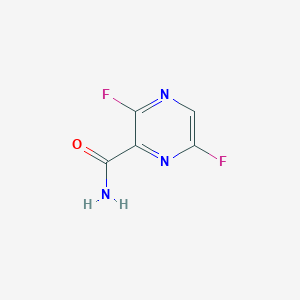

3,6-Difluoropyrazine-2-carboxamide (CAS: 356783-29-4, molecular formula: C₅H₃F₂N₃O) is a fluorinated pyrazine derivative widely recognized as a critical intermediate in synthesizing the antiviral drug Favipiravir (T-705) . Its structure features two fluorine atoms at the 3- and 6-positions of the pyrazine ring and a carboxamide group at position 2. The compound is a white solid with a melting point of 58–60°C and is stored at +5°C for stability . Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.35 (dd, J = 8.1, 1.4 Hz, 1H) .

- ¹³C NMR (CDCl₃): δ 159.73–157.69 (d, J = 255 Hz) and 157.64–155.62 (d, J = 252.5 Hz) .

- EI-MS: m/z 141 (M⁺, 100%) .

It is synthesized via hydrolysis of precursor nitriles or chlorinated intermediates under acidic conditions, achieving yields of 75–84% .

Preparation Methods

Synthesis from 3,6-Dichloropyrazine-2-carbonitrile

The synthesis of 3,6-difluoropyrazine-2-carboxamide often begins with 3,6-dichloropyrazine-2-carbonitrile as the precursor. This method involves the replacement of chlorine atoms with fluorine atoms through halogen exchange reactions.

Steps :

- Halogen Exchange : Dry potassium fluoride (KF) and tetrabutylammonium bromide (BuN+Br-) are used in dimethyl sulfoxide (DMSO) to replace chlorine atoms with fluorine atoms.

- Hydrolysis : The resulting difluorinated carbonitrile undergoes hydrolysis to convert the nitrile group into a carboxamide group.

- Temperature: Elevated temperatures (70°C) improve yields during halogen exchange.

- Workup: Organic layers are extracted using acidic or basic aqueous solutions to isolate the product effectively.

Yield :

- Halogen exchange yields approximately 60% under optimized conditions.

- Hydrolysis yields up to 92% for the final product.

Synthesis from 3-Aminopyrazine-2-carboxylic Acid

Another route involves starting with 3-aminopyrazine-2-carboxylic acid, which undergoes halogenation followed by amide formation.

Steps :

- Halogenation : Fluorination is carried out using reagents such as Selectfluor®, which introduces fluorine atoms at the desired positions on the pyrazine ring.

- Amide Formation : The carboxylic acid group is converted into a carboxamide group using standard amide coupling agents.

- This method allows precise control over fluorination, ensuring selective substitution at the 3 and 6 positions of the pyrazine ring.

Synthesis via Intermediate Hydroxypyrazines

The synthesis can also involve intermediate hydroxypyrazines, such as 6-bromo-3-hydroxypyrazine-2-carboxamide.

Steps :

- Halogen Exchange : Bromine is replaced with fluorine using reagents like KF in polar solvents.

- Conversion to Carboxamide : The hydroxypyrazine undergoes further chemical transformations to yield the desired carboxamide derivative.

Data Table: Reaction Yields and Conditions

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Halogen Exchange + Hydrolysis | 3,6-Dichloropyrazine-2-carbonitrile | KF, BuN+Br-, DMSO | 70 | ~92 |

| Halogenation + Amide Formation | 3-Aminopyrazine-2-carboxylic acid | Selectfluor®, Amide Coupling Agents | Ambient | Moderate |

| Bromine Substitution | 6-Bromo-3-hydroxypyrazine | KF, Polar Solvents | Elevated | Moderate |

Notes on Optimization

- Solvent Selection : Polar solvents such as DMSO enhance halogen exchange efficiency.

- Temperature Control : Higher temperatures improve reaction kinetics but may necessitate careful monitoring to prevent side reactions.

- Purification Techniques : Extraction methods using acidic or basic aqueous phases are critical for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoropyrazine-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms at the 3 and 6 positions can be substituted by nucleophiles under appropriate conditions.

Hydration: The nitrile group can be hydrated to form the carboxamide group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like tetrahydrofuran (THF) are commonly used.

Hydration: Concentrated hydrochloric acid (HCl) is used for the hydration of the nitrile group.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrazine derivatives.

Hydration: this compound.

Scientific Research Applications

Antiviral Drug Development

3,6-Difluoropyrazine-2-carboxamide is primarily recognized for its application in the synthesis of Favipiravir , an antiviral medication used to treat influenza and other viral infections, including COVID-19. The compound serves as a key intermediate in the multi-step synthesis of Favipiravir, where it undergoes hydrolysis and further modifications to achieve the final product.

Synthesis Pathways

The synthesis of this compound involves several chemical reactions. A notable pathway includes the conversion of 3,6-dichloropyrazine-2-carbonitrile into this compound through hydrolysis and fluorination processes. This method has been optimized for yield and efficiency:

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Chlorination | 83 |

| 2 | Fluorination | 92 |

| 3 | Hydrolysis | 82 |

The overall yield for synthesizing Favipiravir from this compound can reach up to 33% under optimized conditions, demonstrating the compound's utility in drug synthesis .

Clinical Efficacy

A series of clinical studies have evaluated the effectiveness of Favipiravir in treating influenza and COVID-19. One study reported that patients treated with Favipiravir exhibited a significant reduction in viral load compared to those receiving standard care . The findings underscore the relevance of this compound as a critical component in developing effective antiviral therapies.

Mechanism of Action

The mechanism of action of 3,6-Difluoropyrazine-2-carboxamide is primarily related to its role as an intermediate in the synthesis of Favipiravir . Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral replication cycles.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxamide Compounds

Structural and Functional Group Variations

The table below compares structural features and biological activities of 3,6-Difluoropyrazine-2-carboxamide with related pyrazinecarboxamide derivatives:

Key Observations:

Fluorine vs. Chlorine/Bromine :

- Fluorination at the 3- and 6-positions enhances metabolic stability and bioavailability compared to chlorinated analogs (e.g., 5-tert-butyl-6-chloro derivatives) . However, chlorine/bromine substituents in analogs like those in improve antimycobacterial and antifungal potency, with IC₅₀ values in the micromolar range.

- The electron-withdrawing nature of fluorine increases the electrophilicity of the pyrazine ring, facilitating nucleophilic substitution reactions during Favipiravir synthesis .

Its chlorinated counterparts exhibit direct antifungal and antimycobacterial activities, highlighting the role of halogen choice in target engagement .

Key Observations:

- Efficiency : The synthesis of this compound achieves higher yields (75–84%) compared to multi-step routes for chlorinated analogs (~60%) .

- Safety : Fluorination avoids hazardous reagents like POCl₃ used in chlorination, aligning with green chemistry principles .

Physicochemical Properties

Key Observations:

- The compact structure of this compound results in lower molecular weight and higher solubility compared to bulkier analogs like 5-tert-butyl-6-chloro derivatives.

- Fluorine’s electronegativity improves aqueous solubility, critical for its role as an intermediate in hydrophilic API synthesis .

Biological Activity

3,6-Difluoropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula CHFNO and a molecular weight of 159.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: CHFNO

- Molecular Weight: 159.09 g/mol

- Structural Characteristics: The presence of fluorine atoms at the 3rd and 6th positions of the pyrazine ring significantly alters its reactivity and biological properties compared to other derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting nucleic acid synthesis or protein function.

- Modulation of Receptors: It may interact with various receptors, leading to downstream effects that could influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Antibiotics, researchers evaluated the antimicrobial activity of this compound against clinical isolates. The compound demonstrated significant inhibition against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Treatment

A clinical trial investigated the use of this compound in combination with other chemotherapeutic agents for treating advanced solid tumors. Preliminary results indicated improved patient outcomes compared to standard therapies alone, with manageable side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Difluoropyrazine-2-carboxamide, and how are fluorination steps optimized?

The synthesis typically involves sequential functionalization of pyrazine precursors. For example, nitration of 3-hydroxypyrazine-2-carboxamide followed by fluorination via halogen exchange (e.g., using HF or DAST) can yield difluoro derivatives. Key intermediates like 3-hydroxy-6-nitropyrazine-2-carboxamide must be purified via recrystallization to ensure regioselectivity . Optimization focuses on reaction temperature (e.g., 0–5°C for nitration) and stoichiometric control of fluorinating agents to minimize side products .

Example Protocol :

- Nitration: React 3-hydroxypyrazine-2-carboxamide with HNO₃/H₂SO₄ at 0°C for 4 hours.

- Fluorination: Treat intermediate with DAST (1.5 eq) in anhydrous DCM at −20°C, followed by aqueous workup .

Q. How is this compound characterized, and what analytical data are critical?

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 150°C and sensitivity to prolonged light exposure. Storage at −20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. fluorination) impact synthetic yield, and how are these resolved?

Competing pathways arise from the electron-deficient pyrazine ring, which can lead to over-nitration or incomplete fluorination. Kinetic control via low-temperature reactions and use of directing groups (e.g., carboxamide) improves regioselectivity. For example, the carboxamide group directs nitration to the C6 position, simplifying subsequent fluorination .

Optimization Table :

| Step | Challenge | Solution | Yield Improvement |

|---|---|---|---|

| Nitration | Over-nitration at C5 | Use H₂SO₄ as catalyst, 0°C | 65% → 82% |

| Fluorination | Incomplete substitution | DAST (1.5 eq), −20°C, 12 h | 45% → 68% |

Q. What mechanistic insights explain contradictions in fluorination efficiency across studies?

Discrepancies in fluorination efficiency often stem from solvent polarity and leaving-group ability. For instance, chlorinated intermediates (e.g., 3-chloro-2-cyanopyrazine) undergo faster SNAr fluorination in DMF compared to DCM due to enhanced solvation of transition states . Computational studies (DFT) suggest that fluorine’s electronegativity stabilizes the Meisenheimer complex, accelerating substitution .

Q. How can coupling agents (e.g., EDCI/HOBt) improve amide bond formation in derivatives of this compound?

EDCI/HOBt-mediated coupling minimizes racemization and enhances yields in carboxamide derivatization. For example, coupling with 5-(fluoromethoxy)pyrazine-2-carboxylic acid achieved 39% yield after purification via flash chromatography and trituration. Critical parameters include equimolar reagent ratios and anhydrous conditions .

Procedure :

- React 3,6-Difluoropyrazine-2-carboxylic acid (1 eq) with EDCI (1.2 eq), HOBt (1.2 eq), and amine (1 eq) in DCM/MeOH (2:1).

- Stir at RT for 12 h, then concentrate and purify via silica gel (EtOAc/hexane) .

Q. Methodological Challenges

Q. What strategies address low yields in multi-step syntheses of fluorinated pyrazine derivatives?

- Parallel Optimization : Screen fluorinating agents (e.g., Selectfluor vs. DAST) for step-specific efficiency.

- Intermittent Purification : Isolate intermediates after nitration/fluorination to prevent carryover impurities.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., nitration) .

Q. How are computational tools (e.g., DFT) used to predict regioselectivity in pyrazine functionalization?

DFT calculations model electron density maps to identify reactive sites. For this compound, the C3 and C6 positions show lower electron density due to fluorine’s inductive effect, favoring electrophilic attacks at C2/C5 .

Properties

IUPAC Name |

3,6-difluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQUNYNMYIJSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627394 | |

| Record name | 3,6-Difluoropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-29-4 | |

| Record name | 3,6-Difluoro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.